![molecular formula C15H20N2O10 B14362134 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate CAS No. 91303-38-7](/img/structure/B14362134.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C16H22N2O10 It is characterized by the presence of multiple ethoxy groups and a dinitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or thiolates in appropriate solvents.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is not fully understood. its effects are likely mediated through interactions with cellular components such as proteins and membranes. The nitro groups may undergo bioreduction to form reactive intermediates that can modify biological targets, while the ethoxy groups enhance solubility and facilitate cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl toluene-4-sulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl tosylate
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is unique due to the presence of both hydrophilic ethoxy groups and hydrophobic nitrobenzoate moiety. This dual nature allows it to interact with a wide range of chemical and biological systems, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
91303-38-7 |
|---|---|
Molekularformel |
C15H20N2O10 |
Molekulargewicht |
388.33 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c18-1-2-24-3-4-25-5-6-26-7-8-27-15(19)12-9-13(16(20)21)11-14(10-12)17(22)23/h9-11,18H,1-8H2 |
InChI-Schlüssel |
ZBARPAQXSRQBET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



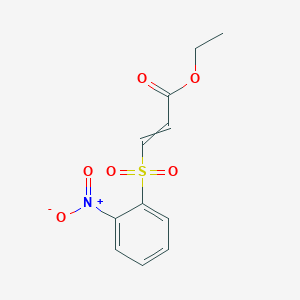
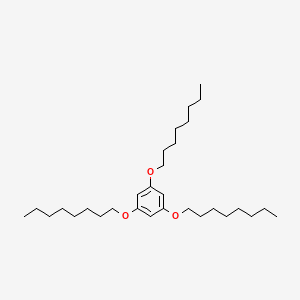
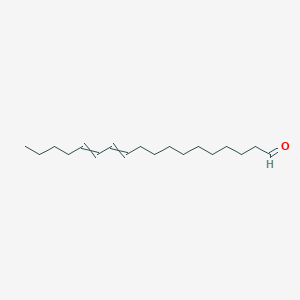
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
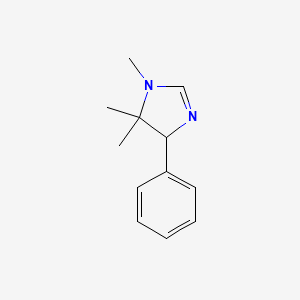

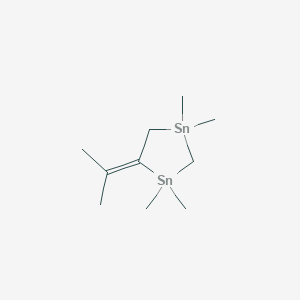
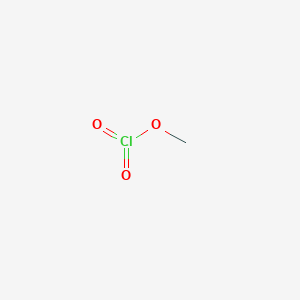

![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
